molecular formula C9H11ClN2O2 B6211981 3-(2-nitrophenyl)azetidine hydrochloride CAS No. 2703781-78-4

3-(2-nitrophenyl)azetidine hydrochloride

Cat. No.: B6211981
CAS No.: 2703781-78-4
M. Wt: 214.65 g/mol
InChI Key: QIOYALZUTDWXER-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are a vital class of saturated cyclic amines in organic chemistry. medwinpublishers.com Their importance stems from their dual role as valuable building blocks (synthons) for more complex molecules and as core structural motifs in biologically active compounds. magtech.com.cnnih.gov The azetidine (B1206935) ring is found in various natural products and synthetic pharmaceuticals, where it often imparts desirable properties. medwinpublishers.comnih.gov

The utility of azetidines is linked to their unique combination of relative stability and controlled reactivity. rsc.org They are more stable and easier to handle than their three-membered counterparts, aziridines, yet reactive enough to participate in specific ring-opening or functionalization reactions under controlled conditions. rsc.orgrsc.org This reactivity is driven by inherent ring strain. rsc.org In medicinal chemistry, the rigid, three-dimensional structure of the azetidine scaffold is highly valued. enamine.net Incorporating this small ring can limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets and improved pharmacokinetic properties. enamine.netnih.gov Azetidines are present in drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antidiabetic agents. nih.govresearchgate.net

Historical Development of Azetidine Chemistry

The study of azetidine chemistry has evolved significantly since the initial synthesis of the parent heterocycle. Early methods for creating the azetidine ring were often challenging due to the ring strain involved in its formation. medwinpublishers.comnih.gov A foundational method for azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or their derivatives, a strategy that remains a cornerstone of modern approaches. magtech.com.cnrsc.org

Over the past few decades, remarkable progress has been made in developing more efficient and versatile synthetic routes. rsc.org Key advancements include:

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between imines and alkenes, has emerged as a direct, atom-economical route to functionalized azetidines. springernature.comnih.gov

Ring Contraction and Expansion: Methods have been developed to synthesize azetidines by contracting larger rings (e.g., pyrrolidines) or expanding smaller ones (e.g., aziridines). magtech.com.cnresearchgate.net

C-H Functionalization: Modern catalytic methods, often using palladium, enable the direct formation of the azetidine ring through intramolecular amination of C-H bonds, offering new pathways to complex derivatives. rsc.org

Strain-Release Driven Methods: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes allows for their reaction with various reagents to build substituted azetidines, leveraging the release of ring strain as a driving force. rsc.orgorganic-chemistry.org

A notable contribution is the Couty synthesis, which provides an efficient pathway to enantiopure 2-cyanoazetidines from readily available β-amino alcohols. nih.govwikipedia.org These developments have made a wider range of substituted azetidines accessible for research and development. sciencedaily.com

Structural Features and Inherent Strain in Azetidine Systems

The defining characteristic of the azetidine ring is its inherent strain, which dictates its structure and chemical behavior. Unlike the planar cyclopropane (B1198618) or the highly strained aziridine (B145994), the four-membered azetidine ring adopts a puckered or non-planar conformation to partially alleviate torsional strain. rsc.org This puckered structure undergoes rapid inversion at room temperature. rsc.org

The ring strain of azetidine is a critical energetic factor. It is estimated to be approximately 25.2-25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridine ring (approx. 27.7 kcal/mol) and the much more stable, five-membered pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). rsc.org This intermediate strain energy makes the azetidine ring stable enough for isolation and handling but susceptible to ring-opening reactions under specific conditions, such as with acid catalysis or nucleophilic attack, which are not typically observed with larger, less strained rings like pyrrolidines. rsc.orgnih.govalmerja.com This controlled reactivity is a key feature exploited in organic synthesis. rsc.org

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4

Data sourced from multiple chemical literature reviews. rsc.org

Overview of Research Trajectories for Azetidine Derivatives

Current research on azetidine derivatives is dynamic and multifaceted, branching into several key areas. A major focus is on the development of novel synthetic methodologies to access densely functionalized azetidines with high stereo- and regioselectivity. rsc.orgrsc.org This includes the refinement of catalytic processes, such as photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, to introduce diverse substituents onto the azetidine core. rsc.orgorganic-chemistry.orgresearcher.life

In medicinal chemistry, azetidines are increasingly used as "bioisosteres" for other chemical groups or as rigid scaffolds to build molecules for drug discovery. springernature.com Research programs are dedicated to synthesizing large libraries of azetidine-based compounds for screening against various biological targets, particularly within the central nervous system (CNS). nih.govsciencedaily.comnih.gov The goal is to explore new chemical space and identify novel lead compounds with improved properties. nih.gov

Another significant trajectory involves using azetidines as reactive intermediates. Their inherent ring strain can be harnessed to drive ring-expansion reactions, providing access to larger heterocyclic systems. researchgate.net Furthermore, the functionalization of the azetidine nitrogen and carbon atoms continues to be a fertile ground for developing new chemical transformations and constructing complex molecular architectures, such as fused, bridged, and spirocyclic systems. researchgate.netacs.org

Specific Relevance of 3-(2-nitrophenyl)azetidine (B13608769) hydrochloride within Azetidine Research

The specific relevance of 3-(2-nitrophenyl)azetidine hydrochloride is best understood in the context of diversity-oriented synthesis (DOS) for drug discovery. nih.gov While this particular compound is not widely documented as a final product with a known biological function, its structure is representative of key building blocks used in the creation of large, diverse small-molecule libraries.

Research, notably from the Broad Institute, has focused on synthesizing and profiling collections of complex azetidine-based scaffolds to identify new lead-like molecules, especially for CNS targets. nih.govnih.govacs.org In these synthetic campaigns, a core azetidine structure is systematically functionalized with a wide variety of chemical groups to generate skeletal diversity. The 3-(2-nitrophenyl) substituent represents one such element of diversification. The introduction of an aryl group at the 3-position of the azetidine ring is a common strategy, and the 2-nitrophenyl moiety adds specific electronic and steric properties.

The nitro group itself is a significant functional group in medicinal chemistry. nih.govnih.gov As a strong electron-withdrawing group, it can modulate a molecule's pharmacokinetic and pharmacodynamic profile. svedbergopen.com It can also serve as a synthetic handle; for instance, the nitro group can be readily reduced to an amine, providing a vector for further chemical modification. svedbergopen.com In the broader context of complex synthesis, related o-nitrobenzenesulfonyl groups are also employed as protecting groups for the azetidine nitrogen, which are crucial for managing reactivity during multi-step synthetic sequences. nih.govacs.org

Therefore, the importance of this compound lies in its role as a well-defined, functionalized building block. It serves as a precursor for creating more complex, novel azetidine-containing molecules intended for high-throughput screening in drug discovery programs. Its structure embodies the strategy of using diverse, functionalized small rings to explore new areas of chemical space for therapeutic applications. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2703781-78-4

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-(2-nitrophenyl)azetidine;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-4-2-1-3-8(9)7-5-10-6-7;/h1-4,7,10H,5-6H2;1H

InChI Key

QIOYALZUTDWXER-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2[N+](=O)[O-].Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Nitrophenyl Azetidine Hydrochloride and Substituted Azetidines

Cyclization Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring through intramolecular cyclization is a cornerstone of azetidine synthesis. These strategies involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Nucleophilic Cyclizations

Intramolecular nucleophilic substitution (SN2) reactions are a fundamental and widely employed method for constructing the azetidine ring. nih.govfrontiersin.org This strategy typically involves a γ-amino compound bearing a suitable leaving group on the carbon atom at the 3-position. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the cyclic amine.

Commonly used substrates are γ-haloamines or γ-amino alcohols activated as sulfonates (e.g., mesylates, tosylates). nih.govfrontiersin.org For instance, the synthesis of various substituted azetidines has been achieved through the base-mediated cyclization of precursors derived from amino alcohols. clockss.org A robust process for synthesizing trisubstituted azetidines often begins with N-alkylation of a secondary amine, followed by protection of other functional groups, conversion of a hydroxyl group to a chloride, and subsequent treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS) to induce cyclization. nih.govacs.org

Another powerful approach involves the intramolecular aminolysis of epoxides. Lanthanide (III) triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org

Starting Material ExampleReagentsProduct TypeRef
γ-HaloamineBase (e.g., K₂CO₃, LiHMDS)Substituted Azetidine nih.govfrontiersin.org
Activated γ-Amino AlcoholBaseSubstituted Azetidine clockss.org
cis-3,4-Epoxy AmineLa(OTf)₃3-Hydroxyazetidine nih.govfrontiersin.org

Reductive Cyclization of Imines

The reductive cyclization of imines provides another pathway to the azetidine core. This method can involve the cyclization of pre-formed imines that contain a tethered leaving group. For example, the cyclization of β-haloalkylimines has been reported as a strategy for azetidine synthesis. magtech.com.cn

A related approach involves the cascade cyclization and dipolar cycloaddition of azomethine imines, which are generated in situ from the condensation of aldehydes and hydrazines. While this method primarily leads to pyrazolidine (B1218672) derivatives, it showcases the versatility of imine-based cyclizations in heterocyclic synthesis. rsc.org

Electrophilic Cyclization of Homoallylamines

Electrophilic cyclization of homoallylamines offers a direct route to functionalized azetidines. This reaction is initiated by an electrophile that activates the double bond, followed by nucleophilic attack by the tethered amine.

Iodocyclization is a prime example of this strategy. Treatment of homoallylamines with iodine at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. birmingham.ac.ukresearchgate.net Interestingly, the reaction outcome can be temperature-dependent; increasing the temperature can favor the formation of the thermodynamically more stable 3-iodopyrrolidines via thermal isomerization of the initially formed azetidine. birmingham.ac.ukresearchgate.net

Similarly, selenium-induced cyclization of homoallylic benzylamines has been shown to yield azetidines. The reaction of these substrates with a selenium reagent can lead to a competition between the 4-exo (azetidine) and 5-endo (pyrrolidine) cyclization pathways, with the azetidine being the major product under certain conditions, particularly in acetonitrile. researchgate.net

SubstrateElectrophileProductRef
HomoallylamineIodine (I₂)2-(Iodomethyl)azetidine birmingham.ac.ukresearchgate.net
Homoallylic BenzylaminePhenylselenyl Halide2-(Phenylselanylmethyl)azetidine researchgate.net

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A significant advancement in azetidine synthesis is the use of palladium-catalyzed intramolecular C–H amination. This powerful technique allows for the direct conversion of a C(sp³)–H bond into a C–N bond, offering high efficiency and selectivity. organic-chemistry.orgacs.orgnih.gov

These methods often employ a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov The palladium catalyst selectively activates a γ-C(sp³)–H bond, leading to the formation of the azetidine ring. The transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This methodology is characterized by its use of low catalyst loadings, inexpensive reagents, and mild operating conditions. acs.orgnih.gov It has been successfully applied to synthesize a variety of azetidines, pyrrolidines, and indolines with predictable selectivity. organic-chemistry.orgacs.orgnih.govpsu.edu

Furthermore, this strategy has been extended to the synthesis of complex polycyclic nitrogen-containing heterocycles, demonstrating high functional group tolerance and the ability to form various azabicyclic scaffolds. acs.org A notable application is the stereospecific, directed C(sp³)–H arylation of azetidines at the C3 position, which has enabled the efficient synthesis of biologically active compounds. acs.org

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly atom-economical approach to azetidine synthesis.

[2+2] Cycloadditions (e.g., Aza-Paternò-Büchi Reaction)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov

Historically, the application of the aza-Paternò-Büchi reaction has been hampered by challenges such as the competing E/Z isomerization of acyclic imines. nih.gov Consequently, many early examples relied on cyclic imines to prevent this undesired relaxation pathway. nih.govrsc.org However, recent advancements have overcome many of these limitations.

Modern protocols have expanded the scope of this reaction significantly:

Visible-Light Mediation : The development of visible-light-mediated protocols, often using triplet energy transfer photocatalysis, has provided milder and more general conditions for azetidine synthesis. springernature.comresearchgate.netacs.orgchemrxiv.org For example, iridium-based photocatalysts can activate oximes or 2-isoxazoline carboxylates to react with a broad range of alkenes. researchgate.netchemrxiv.orgrsc.org

Intermolecular and Intramolecular Variants : Both intermolecular and intramolecular aza-Paternò-Büchi reactions are well-established. nih.govrsc.org Intramolecular versions can be used to construct complex, polycyclic azetidine-containing structures. nih.govacs.org

Substrate Scope : The reaction is no longer limited to cyclic imines. N-(arylsulfonyl)imines and various oxime derivatives have been successfully employed as the imine component. nih.govresearchgate.net The alkene partner can also be varied, including both electron-rich and unactivated alkenes. rsc.orgacs.org

Dehydrogenative Cycloadditions : Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, representing an oxidative formal aza-Paternò-Büchi reaction. nih.gov

These advancements have transformed the aza-Paternò-Büchi reaction into a versatile and powerful tool for accessing a diverse array of structurally complex and highly functionalized azetidines. researchgate.netchemrxiv.org

Imine ComponentAlkene ComponentConditionsProduct FeatureRef
Cyclic Imine (e.g., 3-ethoxyisoindolone)Electron-rich alkeneUV lightFunctionalized Azetidine rsc.org
N-(Arylsulfonyl)imineStyrenyl alkeneUV lightStereospecific Azetidine nih.gov
2-Isoxazoline carboxylateVarious alkenesVisible light, Ir-catalystHighly Functionalized Azetidine researchgate.netrsc.org
OximeAlkeneVisible light, triplet sensitizerFunctionalized Azetidine springernature.comchemrxiv.org
Dihydroquinoxalinone (amine)AlkeneVisible light, photoredox catalyst, O₂Oxidative Cycloaddition nih.gov

Copper-Catalyzed Intermolecular Cross-Coupling

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized azetidines. These methods offer a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted azetidine derivatives.

A notable application of copper catalysis is in the enantioselective difunctionalization of azetines, which are unsaturated precursors to azetidines. bohrium.comacs.org By employing a copper/bisphosphine catalytic system, researchers have successfully installed both boryl and allyl groups across the double bond of an azetine. bohrium.comacs.org This reaction proceeds with high regio-, enantio-, and diastereoselectivity, leading to the formation of chiral 2,3-disubstituted azetidines with two new stereogenic centers. bohrium.comacs.org The use of allyl phosphates is critical in this transformation, as it overcomes the low reactivity of the intermediate borylated alkylcuprate and prevents competing side reactions. bohrium.comacs.org

The reaction conditions are mild and demonstrate excellent functional group compatibility, tolerating alkenes, thioethers, ethers, amines, and amides. acs.org Remarkably, the chemoselectivity is high, with the reaction occurring exclusively at the electron-rich azetine motif even in the presence of other carbon-carbon double bonds. acs.org

In a different approach, a copper-catalyzed arylboration of endocyclic enecarbamates, in conjunction with a palladium catalyst, has been developed to synthesize borylated, α-arylated azetidines. researchgate.net This dual catalytic system provides good regioselectivity and diastereoselectivity. researchgate.net

Furthermore, copper-stabilized difluorocarbenes have been utilized in a novel skeletal expansion of azetidines to form γ-lactams. nih.gov This method involves a site-selective insertion of the difluorocarbene followed by in situ hydrolysis, effectively achieving a carbonylation of the azetidine ring under mild conditions. nih.gov This strategy offers a distinct approach to synthesizing medicinally relevant five-membered heterocycles from four-membered precursors. nih.gov

Table 1: Overview of Copper-Catalyzed Azetidine Syntheses
Reaction TypeKey ReagentsProduct TypeSelectivityReference
Boryl Allylation of AzetinesCu/bisphosphine catalyst, Allyl phosphateChiral 2,3-disubstituted azetidinesHigh regio-, enantio-, and diastereoselectivity bohrium.comacs.org
Arylboration of EnecarbamatesCu/Pd dual catalystBorylated, α-arylated azetidinesGood regio- and diastereoselectivity researchgate.net
Carbonylation via Difluorocarbene InsertionCopper-stabilized difluorocarbeneγ-Lactams (from azetidines)Site-selective nih.gov

Photochemical Approaches to Azetidines

Photochemical reactions provide a powerful and direct route for the synthesis of the strained azetidine ring system. nih.gov These methods utilize light energy to overcome the energetic barriers associated with the formation of four-membered rings. beilstein-journals.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for constructing functionalized azetidines. nih.govacs.org This reaction typically proceeds in a single step with high regio- and stereoselectivity. nih.gov Recent advancements have utilized visible light in conjunction with an iridium(III) photocatalyst to promote the aza Paternò–Büchi reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and alkenes. rsc.org This approach has been shown to be scalable, enabling the synthesis of multigram quantities of azetidine products. acs.org

Another significant photochemical strategy is the Norrish–Yang cyclization. beilstein-journals.org This reaction involves an intramolecular 1,5-hydrogen atom transfer in α-aminoacetophenones, followed by radical recombination to form the azetidine ring. beilstein-journals.org The efficiency of this cyclization can be influenced by the substituents on the aromatic ring of the acetophenone. beilstein-journals.org A "build and release" strategy has been developed, where 3-phenylazetidinols are first formed photochemically and then undergo a subsequent ring-opening reaction upon addition of an electrophile, facilitated by the inherent strain of the four-membered ring. beilstein-journals.org

Table 2: Examples of Photochemical Azetidine Synthesis
ReactionStarting MaterialsKey FeaturesReference
Aza Paternò–Büchi ReactionImine (or precursor) and AlkeneDirect [2+2] cycloaddition, often high selectivity. nih.gov Can be promoted by visible light and a photocatalyst. rsc.org rsc.orgnih.govacs.org
Norrish–Yang Cyclizationα-AminoacetophenonesIntramolecular cyclization via a 1,4-biradical intermediate. beilstein-journals.org Used in 'build and release' strategies. beilstein-journals.org beilstein-journals.org

Ring Manipulation Strategies for Azetidine Synthesis

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a classical and widely used method for the synthesis of azetidines. acs.orgnih.gov β-Lactams are readily available through well-established methods like the Staudinger reaction between imines and ketenes. acs.orgmdpi.com

Various reducing agents can be employed for this transformation. Hydroalanes have been identified as specific and effective reagents for the reduction of the β-lactam carbonyl group to a methylene (B1212753) group, yielding the corresponding azetidine. acs.org This method provides a direct route from the lactam to the saturated heterocycle.

Ring Expansion of Aziridines to Azetidines

The one-carbon ring expansion of three-membered aziridines offers a powerful strategy for the synthesis of four-membered azetidines. mdpi.comnih.gov This approach leverages the strain of the aziridine (B145994) ring to drive the transformation.

One method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, resulting in a formal [3+1] ring expansion. nih.gov This process delivers highly substituted methylene azetidines with excellent yield, regioselectivity, and stereoselectivity. The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade. nih.gov

Biocatalysis has also been harnessed for this transformation. An engineered variant of cytochrome P450 has been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a thieme-connect.comacs.org-Stevens rearrangement. nih.gov This enzymatic approach exhibits exceptional stereocontrol. nih.gov

Strain-Release Homologation Approaches

Strain-release driven methodologies provide an innovative way to construct azetidine rings. These strategies utilize highly strained precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of the azetidine scaffold. acs.orgthieme-connect.com

A modular method for the synthesis of functionalized azetidines involves the homologation of boronic esters. acs.orgthieme-connect.com In this process, azabicyclo[1.1.0]butyllithium is generated in situ and trapped with a boronic ester to form a boronate complex. acs.org Subsequent acid-catalyzed 1,2-migration with cleavage of the central C-N bond of the bicyclic system relieves ring strain and furnishes the homologated azetidinyl boronic ester. acs.org This method is compatible with a wide range of boronic esters and proceeds with complete stereospecificity. acs.org

A four-component strain-release-driven synthesis has also been developed, which applies a multicomponent thieme-connect.comacs.org-Brook rearrangement/anion relay sequence for the modular construction of substituted azetidines. nih.gov The reaction's rapidity is attributed to the strain-release ring-opening of azabicyclo[1.1.0]butane. nih.gov This approach allows for significant diversity by varying the three electrophilic partners that are sequentially added. nih.gov The utility of this methodology has been demonstrated in the synthesis of the EP2 receptor antagonist PF-04418948. nih.gov

Stereoselective and Regioselective Synthesis of Azetidine Scaffolds

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex, biologically active molecules. Several methods have been developed to produce azetidine scaffolds with high levels of selectivity.

Stereoselective synthesis of azetidines can be achieved through various means. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to 2-(hydroxymethyl)azetidines. acs.org The regioselectivity of this intramolecular cyclization can be controlled by the reaction conditions, sometimes favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. acs.org

A highly enantioselective difunctionalization of azetines using copper catalysis provides access to chiral 2,3-disubstituted azetidines with complete regio-, enantio-, and diastereoselectivity in most cases. acs.orgfigshare.com This method is a rare example of copper-catalyzed asymmetric boryl alkylation of a strained, electron-rich heterocycle. acs.org

Regioselective synthesis is also critical, particularly when dealing with unsymmetrical precursors or reagents. The ring expansion of methylene aziridines with rhodium carbenes proceeds with excellent regioselectivity to yield highly substituted methylene azetidines. nih.gov Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines affords azetidines with high regioselectivity, favoring the 4-exo-tet cyclization pathway. frontiersin.org This reaction tolerates a variety of functional groups. frontiersin.org

Enantioselective Approaches (e.g., Biocatalysis, Chiral Catalysis)

The synthesis of single-enantiomer azetidines is crucial for their application in medicinal chemistry. Both biocatalysis and chiral catalysis have emerged as powerful tools to achieve high enantioselectivity.

Biocatalysis: A notable advancement in biocatalysis is the development of engineered enzymes for asymmetric azetidine synthesis. Researchers have successfully engineered a cytochrome P450 enzyme to catalyze the one-carbon ring expansion of aziridines to azetidines through a thieme-connect.comnih.gov-Stevens rearrangement. thieme-connect.comthieme-connect.com This biocatalytic method furnishes azetidines with excellent enantioselectivities. thieme-connect.comthieme-connect.com The process utilizes a laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS, which demonstrates exceptional stereocontrol (99:1 er). thieme-connect.com The enzyme's confined active site is critical for suppressing side reactions and achieving the desired chemo- and enantioselectivity. thieme-connect.comthieme-connect.com

Chiral Catalysis: Metal- and organo-catalyzed reactions provide versatile platforms for enantioselective azetidine synthesis.

Copper Catalysis: A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. This method installs both boryl and allyl groups across the C=C bond of the azetine, creating two new stereogenic centers with high efficiency and stereocontrol. acs.org

Gold Catalysis: Chiral azetidin-3-ones can be synthesized through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method relies on chiral sulfinamide chemistry to establish the stereocenter, leading to products with excellent enantiomeric excess. nih.gov

Magnesium Catalysis: An enantioselective [3+1] cycloaddition between racemic donor-acceptor aziridines and isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst. This approach provides a direct route to enantioenriched exo-imido azetidines in high yields (up to 99%) and enantioselectivities (up to 94% ee). acs.orgnih.gov

Organocatalysis: Chiral organocatalysts derived from the regio- and stereoselective ring-opening of chiral aziridines have been shown to be highly efficient in direct asymmetric aldol (B89426) reactions. The resulting chiral aldol adduct can then be conveniently converted into a chiral azetidine ring. nih.gov

Chiral Auxiliaries: A general and scalable method for producing enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides. This substrate-controlled approach allows for the synthesis of either product stereoisomer by selecting the corresponding (R)- or (S)-sulfinamide. acs.org

Table 1: Comparison of Enantioselective Methods for Azetidine Synthesis
MethodCatalyst/ReagentPrecursorKey TransformationEnantioselectivityReference
BiocatalysisEngineered Cytochrome P411-AzetSAziridines thieme-connect.comnih.gov-Stevens RearrangementExcellent (e.g., 99:1 er) thieme-connect.comthieme-connect.com
Copper CatalysisCu/BisphosphineAzetinesBoryl AllylationHigh acs.org
Magnesium CatalysisChiral N,N'-dioxide/Mg(II)Aziridines & Isocyanides[3+1] CycloadditionUp to 94% ee acs.orgnih.gov
Chiral Auxiliary(R)- or (S)-tert-butanesulfinamide3-chloropropanalCondensation and CyclizationHigh (Diastereocontrol) acs.org

Diastereoselective Control in Azetidine Synthesis

Controlling the relative stereochemistry of multiple substituents on the azetidine ring is a significant challenge. Several strategies have been developed to achieve high diastereoselectivity.

One approach involves an electrocyclization route to form azetidine nitrones from N-alkenylnitrones. These strained heterocyclic intermediates can then undergo various cycloaddition and nucleophilic addition reactions to yield highly substituted azetidines with excellent diastereoselectivity. nih.gov

Another powerful method is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. acs.orgnih.gov The resulting iodinated azetidines can be further functionalized through nucleophilic displacement of the iodide. acs.orgnih.gov

Furthermore, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from oxirane precursors. nih.govacs.org This reaction is under kinetic control, where the use of a strong base at low temperatures favors the formation of the trans-azetidine product over the thermodynamically more stable pyrrolidine. nih.govacs.org The diastereoselectivity is influenced by the choice of base and reaction conditions, as demonstrated by the selective formation of different stereoisomers of 2-cyano azetidines using either LiHMDS or KHMDS. nih.gov

Regiocontrol in Azetidine Ring Formation

The regioselectivity of ring closure is paramount in azetidine synthesis, determining whether the desired four-membered ring is formed in preference to other possible products, such as five-membered pyrrolidines. Baldwin's rules provide a foundational framework for predicting the favorability of different cyclization pathways. wikipedia.orgscripps.edulibretexts.org

The formation of azetidines often involves a 4-exo cyclization, where the bond being broken is outside the newly forming ring. According to Baldwin's rules, 4-exo-tet and 4-exo-trig cyclizations are generally favored processes, while the corresponding 4-endo pathways are disfavored.

A clear example of regiochemical control is seen in the base-induced cyclization of N-benzylaminomethyloxiranes. nih.gov Quantum chemical calculations have shown that the transition state for the 4-exo-tet cyclization leading to the azetidine is kinetically favored over the 5-endo-tet cyclization that would form a pyrrolidine. nih.govacs.org This kinetic preference allows for the selective formation of the strained four-membered ring despite the greater thermodynamic stability of the five-membered alternative. nih.govacs.org

Similarly, the iodine-mediated cyclization of homoallyl amines demonstrates excellent regiocontrol. The reaction proceeds exclusively through a 4-exo-trig pathway to form the azetidine ring, with no formation of the 5-endo product observed under kinetically controlled conditions (room temperature). acs.orgnih.gov These examples highlight how manipulating reaction kinetics and adhering to the principles of orbital overlap, as outlined by Baldwin's rules, are essential for achieving regioselective azetidine synthesis.

Table 2: Examples of Regiocontrolled Azetidine Synthesis
Precursor TypeReaction TypeBaldwin ClassificationOutcomeKey FactorReference
N-substituted aminomethyloxiraneBase-induced intramolecular substitution4-exo-tet (Favored) vs. 5-endo-tet (Disfavored)Selective azetidine formationKinetic control nih.govacs.org
Homoallyl amineIodine-mediated cyclization4-exo-trig (Favored) vs. 5-endo-trig (Disfavored)Selective azetidine formationElectrophilic cyclization pathway acs.orgnih.gov

Synthetic Routes to 2-Nitrophenyl-Substituted Azetidine Precursors and Analogs

The synthesis of the target compound, 3-(2-nitrophenyl)azetidine (B13608769) hydrochloride, requires specific strategies for introducing the 2-nitrophenyl group either before or during the formation of the azetidine ring.

Functionalization of Nitroaromatic Precursors

The journey to 2-nitrophenyl-substituted azetidines begins with readily available nitroaromatic compounds. Toluene can be nitrated using mixed acids (HNO₃/H₂SO₄) to produce a mixture of nitrotoluene isomers, from which o-nitrotoluene is separated. sciencemadness.orgyoutube.comnih.gov This precursor, however, requires further functionalization to install groups suitable for cyclization.

A more direct and synthetically useful precursor is o-nitrobenzenesulfonyl chloride (nosyl chloride). This reagent is pivotal for functionalizing amines. The nosyl group serves a dual purpose: it acts as a protecting group for the amine and as a potent activating group for subsequent reactions. The synthesis of nosyl chloride itself is a standard industrial process. Its application involves reacting it with an amine, thereby incorporating the 2-nitrophenylsulfonyl moiety onto the nitrogen atom. This step is fundamental in preparing precursors for cyclization reactions that form azetidine rings. nih.govacs.org For instance, primary amines generated from the reduction of nitriles can be immediately treated with o-nitrobenzenesulfonyl chloride to yield the corresponding nosylated amines, which are stable intermediates ready for cyclization. nih.govacs.org

Incorporating the Nitrophenyl Moiety into Azetidine Structures

The most common strategy for incorporating the 2-nitrophenyl group involves using a precursor that already contains this moiety, typically as a nosyl-protected amine. The electron-withdrawing nature of the nosyl group facilitates various synthetic transformations.

A well-documented approach involves the synthesis of densely functionalized azetidine templates that can be elaborated into a variety of complex scaffolds. nih.gov In one such sequence, a primary amine on a linear precursor is protected as its o-nitrobenzenesulfonamide (nosyl amide). nih.govacs.org This nosylated intermediate can then undergo intramolecular cyclization to form various fused, bridged, and spirocyclic azetidine systems. For example, a DIBAL reduction of a nitrile group to a primary amine, followed immediately by treatment with o-nitrobenzenesulfonyl chloride, yields a nosylated precursor (e.g., compounds 6a-d in the literature). nih.govacs.org This intermediate is then used in subsequent steps, such as mesylation and base-induced cyclization, to form complex bicyclic azetidine structures where the nitrophenyl group remains attached to the azetidine nitrogen. nih.gov This strategy demonstrates the utility of the nosyl group in both directing the cyclization and installing the desired nitrophenyl substituent onto the final heterocyclic framework.

Chemical Reactivity and Transformations of 3 2 Nitrophenyl Azetidine Hydrochloride and Azetidine Derivatives

Ring-Opening Reactions of Azetidines

The inherent strain in the four-membered ring of azetidines makes them susceptible to ring-opening reactions, which are among their most important transformations. rsc.org These reactions can be initiated by various reagents and conditions, leading to a diverse array of functionalized acyclic amines.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a primary reaction pathway for azetidines. magtech.com.cn The process typically involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. Due to their relative stability, these reactions often necessitate activation of the azetidine (B1206935) ring. magtech.com.cn This can be achieved through the formation of a quaternary ammonium (B1175870) salt or by using Lewis acid catalysis. magtech.com.cn The increased susceptibility of activated azetidines to nucleophilic attack is attributed to electronic effects. magtech.com.cn

The nature of the nucleophile plays a crucial role in these reactions. A wide range of nucleophiles, including those centered on carbon, nitrogen, oxygen, and sulfur, have been successfully employed in the ring-opening of azetidines. beilstein-journals.orgnih.gov For instance, heating azetidine with concentrated hydrochloric acid can lead to ring opening.

The mechanism of nucleophilic ring-opening is often considered to be an S(_N)2-type process. iitk.ac.in This is supported by studies on the ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols, which proceed with high regioselectivity and yield nonracemic 1,3-amino ethers, consistent with an S(_N)2 pathway. iitk.ac.in

Regioselectivity in Unsymmetric Azetidine Ring Opening

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect, largely governed by the nature of the substituents on the azetidine ring. magtech.com.cn Electronic effects are a dominant factor in determining the site of nucleophilic attack. magtech.com.cn

In azetidines and azetidinium salts bearing unsaturated substituents at the 2-position, such as aryl, 1-alkenyl, cyano, carboxylate, and carboxamide groups, the C-N bond between the nitrogen atom and the carbon bearing the unsaturated group is preferentially cleaved. magtech.com.cn This is because these unsaturated groups can stabilize the transition states or intermediates formed during the ring-opening process through conjugation. magtech.com.cn Consequently, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is attached to these stabilizing groups. magtech.com.cn

Conversely, steric hindrance can dictate the regioselectivity when sterically bulky or strong nucleophiles are used. magtech.com.cn In such cases, the nucleophile will preferentially attack the less substituted carbon atom adjacent to the nitrogen in 2-alkylazetidines and their corresponding azetidinium salts. magtech.com.cn

Lewis Acid Catalysis in Ring-Opening Processes

Lewis acids play a significant role in promoting the ring-opening of azetidines. magtech.com.cn They function by coordinating to the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. A variety of Lewis acids have been employed for this purpose, including copper(II) triflate (Cu(OTf)(_2)) and boron trifluoride etherate (BF(_3)·OEt(_2)). iitk.ac.inthieme-connect.com

The use of Lewis acids can influence both the rate and the regioselectivity of the reaction. For example, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed with high regioselectivity via an S(_N)2-type mechanism. iitk.ac.in Similarly, Cu(OTf)(_2) has been used to catalyze the domino ring-opening cyclization of activated azetidines with alkynes, leading to the synthesis of tetrahydropyridines. thieme-connect.com In some instances, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion. iitk.ac.in

Intramolecular Ring Opening Reactions

Azetidines can also undergo intramolecular ring-opening reactions, where a nucleophilic group tethered to the azetidine ring attacks one of the ring carbons. nih.gov These reactions are influenced by the length and nature of the tether, which determines the size of the newly formed ring. magtech.com.cn Favorable ring-forming processes often involve the formation of three, five, six, or seven-membered rings. magtech.com.cn

An example of this is the acid-mediated intramolecular ring-opening decomposition of certain N-substituted aryl azetidines. nih.gov In these cases, a pendant amide group can act as an internal nucleophile, attacking the azetidine ring and leading to its cleavage. nih.gov The stability of the azetidine can be influenced by the nature of the substituents and the length of the alkyl chain connecting the amide and the azetidine. nih.gov Increasing the chain length can lead to progressively slower decomposition rates. nih.gov

Ring-Expansion Reactions of Azetidines to Larger Heterocycles

Beyond simple ring-opening, azetidines are valuable precursors for the synthesis of larger heterocyclic systems through ring-expansion reactions. magtech.com.cnbeilstein-journals.org These transformations typically involve the incorporation of one or more atoms into the azetidine framework, leading to the formation of five-, six-, or even larger-membered rings.

Stevens Rearrangements of Azetidinium Ylides

A prominent method for the one-carbon ring expansion of azetidines is the magtech.com.cnbeilstein-journals.org-Stevens rearrangement of azetidinium ylides. nih.govacs.org This rearrangement involves the formation of an ammonium ylide, typically by reacting the azetidine with a diazo compound in the presence of a metal catalyst, followed by a sigmatropic rearrangement that results in the expansion of the ring. nih.gov

Pioneering work in this area has shown that treating an azetidine with a diazo compound and a copper catalyst can provide facile access to the corresponding pyrrolidine (B122466). nih.govacs.org The reaction proceeds through the formation of an azetidinium ylide intermediate, which then undergoes the magtech.com.cnbeilstein-journals.org-Stevens rearrangement. nih.gov This methodology has been successfully applied to the synthesis of substituted pyrrolidines. nih.gov The mechanism of the magtech.com.cnbeilstein-journals.org-Stevens rearrangement is thought to proceed through a diradical pathway, which has made the development of asymmetric versions challenging. nih.gov However, recent advances using engineered enzymes have demonstrated highly enantioselective magtech.com.cnbeilstein-journals.org-Stevens rearrangements. nih.govacs.org

The following table provides a summary of the key reactions discussed:

Reaction TypeSubstrateReagents/ConditionsProduct
Nucleophilic Ring OpeningUnsymmetric AzetidinesNucleophiles, often with Lewis AcidFunctionalized Linear Amines
Intramolecular Ring OpeningN-substituted Azetidines with Pendant NucleophilesAcidFused or Spirocyclic Systems
Ring Expansion (Stevens Rearrangement)AzetidinesDiazo Compounds, Metal CatalystPyrrolidines and other larger heterocycles

Rearrangements to Pyrroles and Pyrrolidines

The transformation of azetidines into five-membered rings like pyrroles and pyrrolidines represents a significant class of rearrangement reactions. These reactions often proceed through ring-expansion mechanisms, driven by the release of strain from the four-membered azetidine core.

One approach to synthesizing substituted pyrroles involves the ring opening of 2-azetidinone-tethered allenols. nih.gov This process leads to the formation of β-allenamine intermediates, which then undergo regiocontrolled cyclization to yield densely substituted pyrroles. nih.gov This method allows for the introduction of diversity at four different positions on the resulting pyrrole (B145914) ring. nih.gov

The rearrangement of azetidines to pyrrolidines can be facilitated by Lewis acids. For instance, 2-tert-butyldiphenylsilylmethyl substituted azetidines can undergo a stereospecific ring expansion to the corresponding 3-tert-butyldiphenylsilyl-substituted pyrrolidines. researchgate.net This transformation is mediated by boron trifluoride etherate (BF₃·OEt₂) and proceeds through a 1,2-migration of the silicon atom via a siliranium ion intermediate. researchgate.net It has been noted that the cleavage of the C-N bond and the formation of the siliranium ion are not concerted processes. researchgate.net

Functional Group Transformations on the Azetidine Ring and Nitrophenyl Substituent

The functional groups present on both the azetidine ring and its substituents, such as the nitrophenyl group in 3-(2-nitrophenyl)azetidine (B13608769) hydrochloride, provide numerous opportunities for chemical modification.

The reduction of the nitro group on the phenyl ring is a common and crucial transformation, converting nitroarenes into the corresponding anilines. wikipedia.orgunimi.it This reaction is fundamental in organic synthesis as it introduces a versatile amino group. unimi.it A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule. unimi.itcommonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com While effective for both aromatic and aliphatic nitro groups, care must be taken as this method can also reduce other functional groups. commonorganicchemistry.com Raney nickel is sometimes preferred when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Based Reductions: Metals such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid) provide a milder alternative that can be more selective in the presence of other reducible groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent for this transformation. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The resulting aminoazetidines are valuable intermediates for further derivatization. For example, a sequence involving the reduction of a nitrile to a primary amine, followed by treatment with o-nitrobenzenesulfonyl chloride, has been used to generate key intermediates for scaffold diversification. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

Reagent/CatalystConditionsNotes
H₂/Pd/CCatalytic hydrogenationHighly efficient, but may reduce other functional groups. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful for substrates with aryl halides. commonorganicchemistry.com
Fe/AcidAcidic mediaMild and selective. commonorganicchemistry.com
Zn/AcidAcidic mediaMild and selective. commonorganicchemistry.com
SnCl₂Mild conditionsSelective reduction. wikipedia.orgcommonorganicchemistry.com
Na₂SBaseUseful for substrates sensitive to acid or hydrogenation. commonorganicchemistry.com

The nitrogen atom of the azetidine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, significantly altering the properties of the parent molecule.

N-Alkylation can be achieved using various alkylating agents. Phase-transfer catalysis (PTC) is an effective method for the N-alkylation of nitrogen heterocycles, including azetidines. phasetransfercatalysis.com For instance, the reaction of an azetidine with an alkyl halide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium carbonate can lead to the corresponding N-alkylated product. phasetransfercatalysis.com The use of a base is necessary to neutralize the acid byproduct. phasetransfercatalysis.com In some cases, N-alkylation with allyl bromide has been used to introduce an allyl group, which can then participate in further reactions like ring-closing metathesis. nih.gov

N-Acylation involves the reaction of the azetidine nitrogen with an acylating agent, such as an acid chloride or anhydride. This reaction introduces an acyl group to the nitrogen atom. Similar to N-alkylation, a base is typically used to scavenge the acidic byproduct. phasetransfercatalysis.com

The azetidine nitrogen can also serve as a handle for late-stage functionalization in more complex molecules like macrocyclic peptides, allowing for the introduction of tags such as dyes or biotin. researchgate.net

Direct C-H functionalization of the azetidine ring represents an efficient strategy for introducing substituents without the need for pre-functionalized starting materials. The azetidine ring itself can act as a directing group for ortho-C-H functionalization of an attached aryl ring. lookchem.com This has been demonstrated using organometallic intermediates, where a strong base like n-hexyllithium (B1586676) can be used for regioselective lithiation at the ortho positions of a 2-arylazetidine. lookchem.com The coordinating ability of the azetidine nitrogen atom is believed to be responsible for this observed reactivity and regioselectivity. lookchem.com

Furthermore, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method demonstrates excellent functional group tolerance. rsc.org

3-(2-nitrophenyl)azetidine is often supplied as a hydrochloride salt to improve its chemical stability and ease of handling. guidechem.com In many chemical transformations, the free azetidine base is required. Therefore, a common initial step is the neutralization of the hydrochloride salt with a suitable base to release the free amine. guidechem.com This free azetidine can then participate in various reactions such as catalytic additions, nucleophilic substitutions, and reductions. guidechem.com The hydrochloride salt form can be regenerated upon completion of the desired transformation if necessary. For example, after a series of reactions, the final product can be isolated as a hydrochloride salt. researchgate.net

Mechanistic Investigations and Computational Chemistry of Azetidine Systems

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation and Transformation

The synthesis of the azetidine ring is a cornerstone of organic chemistry, with various methods developed for its construction. magtech.com.cn Common strategies include intramolecular cyclization reactions, cycloadditions, and ring expansions. magtech.com.cnnih.gov For a substituted azetidine like 3-(2-nitrophenyl)azetidine (B13608769) hydrochloride, a key synthetic route would likely involve the intramolecular cyclization of a suitably functionalized precursor.

Several reaction mechanisms are pertinent to the formation of the azetidine ring:

Nucleophilic Substitution: Intramolecular nucleophilic substitution is a fundamental approach where a nitrogen-containing nucleophile displaces a leaving group on a carbon chain, leading to ring closure. researchgate.netorganic-chemistry.org The efficiency of this process is influenced by factors such as the nature of the leaving group and the reaction conditions.

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgresearchgate.net This method, often driven by visible light and a photocatalyst, can provide access to a diverse range of azetidine derivatives. rsc.org

Metal-Catalyzed Reactions: Transition metals, such as palladium and copper, play a crucial role in modern azetidine synthesis. rsc.org For instance, Pd(II)-catalyzed intramolecular C(sp³)–H amination can facilitate the formation of the azetidine ring. rsc.org

Ring Contraction and Expansion: Azetidines can also be synthesized through the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines. magtech.com.cn

The transformation of azetidines is often driven by the inherent ring strain, making them valuable synthetic intermediates. rsc.orgrsc.org Ring-opening reactions, for example, can be initiated by nucleophiles or Lewis acids, providing access to functionalized acyclic amines. rsc.org

Reaction TypeDescriptionKey Features
Intramolecular Nucleophilic SubstitutionA nitrogen nucleophile displaces a leaving group within the same molecule to form the azetidine ring. researchgate.netorganic-chemistry.orgRelies on good leaving groups and appropriate chain length.
[2+2] PhotocycloadditionLight-induced reaction between an imine and an alkene to form an azetidine. rsc.orgresearchgate.netOften requires a photocatalyst and can be highly efficient. rsc.org
Metal-Catalyzed C-H AminationA transition metal catalyst facilitates the formation of a C-N bond to close the ring. rsc.orgAllows for the use of otherwise unreactive C-H bonds.
Ring-Opening ReactionsThe strained azetidine ring is opened by a nucleophile or Lewis acid. rsc.orgProvides access to functionalized amines.

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies on Azetidines

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, stability, and reactivity of azetidine systems. researchgate.netresearchgate.netmdpi.comresearchgate.net These computational methods allow researchers to probe aspects that are often difficult to study experimentally.

DFT studies on azetidines typically focus on:

Geometric Parameters: Calculating bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule.

Electronic Properties: Determining the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential to predict sites of reactivity. researchgate.netmdpi.com

Reaction Energetics: Calculating the energies of reactants, transition states, and products to determine reaction barriers and thermodynamic stability. researchgate.netacs.org This information is crucial for understanding reaction mechanisms and predicting product distributions.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts and vibrational frequencies, to aid in the characterization of synthesized compounds.

For 3-(2-nitrophenyl)azetidine hydrochloride, DFT calculations would be instrumental in understanding the influence of the 2-nitrophenyl group on the geometry and electronic properties of the azetidine ring. The electron-withdrawing nature of the nitro group can significantly impact the reactivity of the molecule.

Computational Modeling for Reaction Prediction and Optimization

Computational modeling has emerged as a powerful predictive tool in organic synthesis, enabling the in silico screening of potential reactions and the optimization of reaction conditions. mit.edunih.govmdpi.com By developing computational models, researchers can predict which combinations of reactants are likely to form azetidines and identify factors that influence reaction yield and selectivity. mit.edu

A recent study by researchers at MIT and the University of Michigan demonstrated the power of this approach. They developed computational models to predict the success of photocatalyzed azetidine synthesis. mit.edu By calculating the frontier orbital energies of various alkenes and oximes, they could accurately predict which pairs would react to form azetidines. mit.edu This predictive capability allows for a more rational and efficient approach to discovering new reactions and synthesizing novel compounds, moving away from a trial-and-error process. mit.edu Such models could be applied to predict optimal conditions for the synthesis of this compound.

Analysis of Ring Strain Energy and its Influence on Reactivity

Azetidines are characterized by significant ring strain, a consequence of their four-membered ring structure. rsc.orgrsc.org This strain energy, estimated to be around 25.4 kcal/mol, is a key determinant of their reactivity. rsc.org It is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org

This inherent strain makes azetidines susceptible to ring-opening reactions, as the release of this strain provides a thermodynamic driving force. rsc.orgresearchgate.net However, they are generally more stable and easier to handle than aziridines. rsc.orgrsc.org The reactivity of the azetidine ring can be "switched on" under appropriate conditions, making them versatile building blocks in organic synthesis. rsc.org

The presence of the 2-nitrophenyl substituent in this compound can influence the ring strain and reactivity. The electronic effects of this substituent can modulate the stability of the ring and its susceptibility to nucleophilic attack or other transformations.

HeterocycleRing Strain Energy (kcal/mol)
Aziridine (B145994)27.7 rsc.org
Azetidine 25.4 rsc.org
Pyrrolidine (B122466)5.4 rsc.org

Theoretical Studies on Regioselectivity and Stereoselectivity

Theoretical studies, often employing DFT calculations, are crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving azetidines. researchgate.netnih.gov In the synthesis of substituted azetidines like this compound, controlling the spatial arrangement of substituents is of paramount importance.

For instance, in the formation of 2,3-disubstituted azetidines, theoretical calculations can help to rationalize why a particular diastereomer (cis or trans) is formed preferentially. acs.org This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The lower energy transition state will correspond to the major product.

In the case of this compound, theoretical studies could be used to:

Predict the preferred conformation of the azetidine ring.

Analyze the steric and electronic factors that govern the approach of a reactant.

Elucidate the mechanism of stereoselective reactions, such as those involving chiral catalysts or auxiliaries. nih.gov

By providing a detailed picture of the reaction landscape, theoretical studies guide the design of experiments to achieve the desired stereochemical outcome.

Applications in Advanced Organic Synthesis and Chemical Development

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

The four-membered azetidine (B1206935) ring is a prized structural motif in organic synthesis, serving as a versatile building block for creating intricate molecular designs. researchgate.netnih.gov Although historically challenging to synthesize due to inherent ring strain, recent methodological advancements have made functionalized azetidines more accessible. nih.govrsc.org Their utility stems from the ability to act as rigid scaffolds that can be elaborated into a variety of more complex systems, including fused, bridged, and spirocyclic architectures. nih.govacs.org

The reactivity of the azetidine ring, driven by its strain, allows for unique chemical transformations that are not readily achievable with larger, more stable heterocycles like pyrrolidines or piperidines. rsc.orgresearchgate.net Chemists can leverage this reactivity in a controlled manner to open the ring or functionalize it, leading to diverse molecular frameworks. For example, a densely functionalized azetidine core can be synthesized and subsequently manipulated through a series of reactions to generate skeletal diversity. nih.govresearchgate.net A common strategy involves the synthesis of a trisubstituted azetidine which can then undergo transformations like ring-closing metathesis to form fused eight-membered rings or intramolecular cyclizations to create bicyclic systems. nih.gov

The phenethylamine (B48288) structural motif, a key feature in many neurologically active agents, can be embedded within an azetidine backbone, highlighting the scaffold's potential in medicinal chemistry. nih.govacs.org This strategic incorporation allows for the development of novel compounds with specific three-dimensional orientations of functional groups, which is crucial for biological activity. The synthesis of such complex structures often begins with readily available starting materials like β-amino alcohols, which are converted into functionalized azetidines that serve as key intermediates for further diversification. nih.govacs.org

Table 1: Examples of Complex Scaffolds Derived from Azetidine Building Blocks

Scaffold Type Description Synthetic Approach Example Reference
Spirocyclic Azetidines Two rings connected by a single common atom. These structures offer high three-dimensionality. Intramolecular cyclization of an azetidine derivative onto a tethered functional group. nih.govacs.org
Fused Azetidines Two rings sharing two common atoms (a bond). An example is the azeto[2,3-c]quinolone system. Intramolecular cyclization or cycloaddition reactions, such as an aza-Paternò-Büchi reaction. nih.govrsc.org
Bridged Azetidines Two rings sharing three or more common atoms. An example is the diazabicyclo[3.1.1]heptane system. Intramolecular bridging reactions, often involving the nitrogen atom and a carbon on a substituent. nih.govresearchgate.net
Polycyclic Azetidines Complex systems containing multiple rings, including the azetidine moiety. Can be formed via cycloaddition reactions, such as a [4+2] cycloaddition involving a 2-azetine intermediate. nih.gov

Role of Azetidine Derivatives as Ligands in Asymmetric Catalysis

Chiral, enantiomerically pure azetidines have emerged as effective ligands and auxiliaries in the field of asymmetric catalysis. researchgate.netclockss.org The rigid conformation of the four-membered ring allows for the creation of a well-defined chiral environment around a metal center, which is essential for inducing high stereoselectivity in chemical reactions. The development of efficient methods to synthesize enantiopure azetidines has been a critical enabler for their increasing use in catalysis. clockss.org

Azetidine derivatives can be functionalized with additional coordinating groups, such as pyridyl or aminoethyl arms, to create multidentate ligands. rsc.orgnih.gov For instance, an azetidine functionalized with both a 2-aminoethyl and a 2-pyridyl substituent can act as a tridentate ligand, coordinating with metal ions like copper(II) to form complexes with specific geometries. rsc.org The subtle structural variations in these ligands can lead to different coordination modes, such as the formation of mononuclear or binuclear metal complexes, which in turn influences their catalytic activity. rsc.org

The application of azetidine-based ligands spans various metal-catalyzed reactions. While the first uses were reported in the 1990s, the field has continued to expand. clockss.org For example, chiral azetidine-based ligands have been employed in copper-catalyzed reactions where racemization of the starting material could be suppressed by using a 2,4-disubstituted azetidine, which disfavors the epimerization that would lead to a loss of enantiomeric excess. clockss.org This demonstrates the sophisticated level of stereochemical control that can be achieved by leveraging the structural properties of the azetidine ring.

Design and Synthesis of Azetidine-Containing Scaffolds for Chemical Libraries

In modern drug discovery, the creation of chemical libraries based on diverse molecular scaffolds is a cornerstone of identifying new lead compounds. nih.govsciencedaily.com Azetidines are highly attractive scaffolds for such libraries due to their ability to introduce three-dimensionality and novel chemical space into collections of small molecules. nih.govchemrxiv.org The goal is to develop robust synthetic routes that allow for the parallel synthesis of thousands of distinct but related compounds. nih.govacs.org

One successful approach involves the development of a versatile, densely functionalized azetidine core that can be systematically diversified. nih.govacs.org For example, a synthesis can be designed to produce multigram quantities of a key azetidine intermediate, which is then subjected to a variety of functional group pairing reactions to generate skeletal diversity. nih.gov This strategy has been used to create libraries of fused, bridged, and spirocyclic systems aimed at discovering agents targeting the central nervous system (CNS), where stringent physicochemical properties are required. nih.govacs.org

The synthesis of these libraries can be performed on a solid support, which facilitates the purification and handling of large numbers of compounds. nih.gov A library of nearly 2,000 spirocyclic azetidines has been constructed using this methodology. nih.govresearchgate.net Such efforts are crucial because they provide medicinal chemists with access to novel core structures that can be further decorated with various functional groups to probe for biological activity against different diseases. sciencedaily.com The ability to generate stereochemically defined azetidines in a programmable fashion is a significant advance, enabling the exploration of how stereochemistry impacts biological target engagement. chemrxiv.orgacs.org

Application of Azetidines in Polymer Chemistry

Azetidines serve as valuable monomers in polymer chemistry, primarily through a process known as cationic ring-opening polymerization (CROP). rsc.orgnortheastern.edu This process leverages the strain of the four-membered ring, which provides the thermodynamic driving force for polymerization. The resulting polymers, known as polyamines (specifically, poly(propylenimine)s from azetidine), have a range of important applications, including use as coatings, for CO2 capture, and in materials templating. rsc.orgnortheastern.edu

The polymerization of azetidine can be initiated by acids, such as perchloric acid. acs.org The mechanism of CROP for azetidines is complex and can lead to polymers with varying structures, such as linear or branched chains. rsc.orgnortheastern.edu The degree of branching is influenced by the reaction conditions, including temperature, reaction time, and the ratio of monomer to initiator. acs.org Unlike oxygen-containing heterocycles, the nitrogen atom in the azetidine ring is more nucleophilic, which can lead to side reactions where a nitrogen atom in a growing polymer chain attacks another polymer chain, resulting in branching. rsc.org

Controlling the structure of the resulting polyamine is a significant challenge. For instance, studies on the polymerization of azetidine have shown that the distribution of primary, secondary, and tertiary amines in the final polymer can be tuned by adjusting synthesis conditions. acs.org While the polymerization of the parent azetidine and some substituted versions is established, this remains a relatively specialized area of polymer science compared to more common monomers. rsc.org

Table 2: Polymerization Characteristics of Azetidine Monomers

Characteristic Description Relevance to Azetidines Reference
Polymerization Type The primary mechanism by which monomers link to form polymers. Cationic Ring-Opening Polymerization (CROP) is the most common method for azetidines. rsc.orgnortheastern.eduacs.org
Driving Force The thermodynamic reason for polymerization to occur. The release of ring strain from the four-membered heterocycle. rsc.org
Resulting Polymer The class of macromolecule formed. Polyamines, specifically poly(propylenimine)s. rsc.orgacs.org
Structural Control The ability to dictate the final polymer architecture (e.g., linear vs. branched). Challenging due to the high nucleophilicity of the nitrogen atom, which can lead to branching. Control can be exerted by modifying reaction conditions. northeastern.eduacs.orgrsc.org
Applications The potential uses of the final polymer. CO2 adsorption, antibacterial coatings, chelation, and materials templating. rsc.orgnortheastern.edu

Azetidines as Bioisosteric Replacements in Chemical Design (Focus on structural and synthetic implications)

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains the original biological activity, often while improving other properties like solubility, metabolic stability, or synthetic accessibility. nih.gov Azetidines are increasingly used as bioisosteres for other common cyclic amines, such as pyrrolidines and piperidines, as well as for acyclic or aromatic fragments. nih.govresearchgate.net

The synthetic implications of using an azetidine as a bioisostere are twofold. First, efficient and often stereocontrolled methods are required to synthesize the azetidine building block itself. chemrxiv.orgresearchgate.net Second, methods are needed to incorporate this building block into the larger target molecule. researchgate.net The growing availability of diverse, pre-functionalized azetidine building blocks has made their use as bioisosteric replacements more practical for medicinal chemists. enamine.net For example, in a search for new drug candidates, chemists examined replacing a pyrazine (B50134) ring with piperidine, pyrrolidine (B122466), and azetidine. nih.gov The azetidine-containing analogue emerged as the preferred compound, showing comparable potency but with a tenfold improvement in aqueous solubility. nih.gov This highlights the tactical advantage of using azetidines to solve specific problems encountered during drug development. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including azetidine (B1206935) derivatives. hyphadiscovery.comresearchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), as well as their connectivity.

For a compound like 3-(2-nitrophenyl)azetidine (B13608769) hydrochloride, ¹H NMR spectroscopy would reveal characteristic signals for the protons on the azetidine ring and the nitrophenyl group. The chemical shifts (δ) of the azetidine ring protons typically appear in a specific region of the spectrum. For instance, the protons attached to the carbons of the azetidine ring resonate at particular chemical shifts, and their splitting patterns (multiplicity) due to coupling with adjacent protons provide information about their relative positions. ipb.pt The protons on the 2-nitrophenyl group would exhibit signals in the aromatic region of the spectrum, with their coupling constants and multiplicities indicating the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the azetidine ring and the nitrophenyl group would each produce a distinct signal, with its chemical shift being indicative of its electronic environment. For example, the carbon atom attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different parts of the molecule. hyphadiscovery.com COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the azetidine ring and the aromatic ring. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the 2-nitrophenyl group to the C3 position of the azetidine ring.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. taylorandfrancis.com For 3-(2-nitrophenyl)azetidine hydrochloride, mass spectrometry would be instrumental in confirming its identity.

In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak ([M+H]⁺) would correspond to the protonated form of the free base, 3-(2-nitrophenyl)azetidine. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. nih.gov The fragmentation of the molecular ion of 3-(2-nitrophenyl)azetidine would likely involve characteristic losses. For example, cleavage of the azetidine ring is a common fragmentation pathway for azetidine derivatives. nist.govnist.gov Additionally, the loss of the nitro group (NO₂) or other fragments from the nitrophenyl ring can be expected. sapub.orgresearchgate.net By analyzing these fragment ions, the connectivity of the 2-nitrophenyl group to the azetidine ring can be confirmed.

While specific mass spectral data for this compound is not detailed in the search results, the general principles of mass spectrometry for nitrogen-containing heterocycles and nitroaromatic compounds would apply. nih.govsapub.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. taylorandfrancis.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the azetidine ring would be indicated by C-H stretching vibrations, typically in the range of 2850-3000 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band in the region of 2400-3300 cm⁻¹.

The 2-nitrophenyl group would give rise to several distinct peaks. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. libretexts.org The most characteristic absorptions for the nitro group are the asymmetric and symmetric stretching vibrations, which typically occur around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. libretexts.org The C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.

While a specific IR spectrum for this compound is not provided, the expected absorption frequencies for its functional groups can be predicted based on established correlation tables. libretexts.orglibretexts.orgthermofisher.com

X-ray Crystallography for Solid-State Structure Determination (e.g., for azetidinone derivatives)

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. It would reveal the puckering of the azetidine ring, the relative orientation of the 2-nitrophenyl substituent, and the geometry around the nitrogen atom. Furthermore, it would provide details about the intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride and the nitro group, which govern the crystal packing.

While X-ray crystal structures for the specific compound this compound are not available in the search results, studies on related azetidine derivatives and nitrophenyl-containing compounds demonstrate the power of this technique. ljmu.ac.ukrsc.orgnih.govnih.govresearchgate.net For instance, X-ray diffraction has been used to establish the structures of novel spiro-aziridine-azetidinones and other complex heterocyclic systems. rsc.org

Chiroptical Methods for Enantiomeric Excess Determination

Since 3-(2-nitrophenyl)azetidine possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating enantiomers and determining their relative amounts. heraldopenaccess.usuma.es Each enantiomer interacts differently with the chiral stationary phase, leading to different retention times and allowing for their quantification.

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric excess. mdpi.com The combination of experimental CD spectra with theoretical calculations can provide a high level of confidence in the stereochemical assignment. mdpi.com

While specific chiroptical data for this compound is not provided, the application of these methods is well-established for the analysis of chiral azetidine derivatives and other chiral compounds. nih.govnih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-nitrophenyl)azetidine hydrochloride, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis of azetidine derivatives with nitrophenyl substituents often involves cyclization reactions. For example, iodine-mediated activation of alkenes followed by nucleophilic substitution can yield azetidines. Electron-withdrawing groups like the 2-nitrophenyl substituent favor azetidine formation over pyrrolidine by stabilizing cationic intermediates (3:1 azetidine-to-pyrrolidine ratio observed in similar systems) . Key parameters include solvent polarity (e.g., dichloromethane), temperature (room temperature to 60°C), and stoichiometry of iodine catalysts. Purity can be confirmed via HPLC (e.g., C18 columns with UV detection at 254 nm) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For hydrochloride salts, elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy. FT-IR can confirm the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹) and azetidine rings (C-N stretching at ~1200 cm⁻¹) .

Q. What in vitro models are suitable for preliminary neuroprotective studies of this compound?

  • Methodological Answer : SH-SY5Y neuroblastoma cells treated with MPP⁺ (a Parkinson’s disease toxin) are widely used. Key assays include:

  • Cell viability : MTT or resazurin reduction assays.
  • Oxidative stress : ROS detection using DCFH-DA probes.
  • Mitochondrial function : JC-1 staining for membrane potential and ATP luminescence assays .

Advanced Research Questions

Q. How does this compound modulate the NLRP3 inflammasome in neuroinflammatory models, and what methodological controls are critical?

  • Methodological Answer : In LPS-stimulated BV2 microglia, the compound inhibits NLRP3 inflammasome activation by downregulating TLR4/MyD88/NF-κB signaling. Key steps:

  • Protein analysis : Western blot for NLRP3, caspase-1, and IL-1β.
  • ROS measurement : Flow cytometry with DHE (dihydroethidium) for superoxide.
  • Controls : Include NLRP3 inhibitors (e.g., MCC950) and ROS scavengers (e.g., NAC) to confirm specificity .

Q. What strategies resolve contradictions in dose-dependent effects observed in mitochondrial dysfunction studies?

  • Methodological Answer : Contradictions may arise from cell-type variability (e.g., SH-SY5Y vs. primary neurons) or assay sensitivity. Use orthogonal methods:

  • Mitochondrial membrane potential : Compare JC-1 (ratiometric) with TMRM (tetramethylrhodamine methyl ester) assays.
  • ATP levels : Validate via luciferase-based kits and Seahorse extracellular flux analysis.
  • Dose optimization : Perform EC₅₀ calculations with 8–12 concentration points .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo neuroprotection studies?

  • Methodological Answer :

  • Lipophilicity : Adjust via logP calculations (e.g., introduce polar groups like hydroxyls).
  • Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays or MDCK-MDR1 cell monolayers.
  • Metabolic stability : Test in liver microsomes with LC-MS/MS to identify metabolic hotspots (e.g., nitro group reduction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.